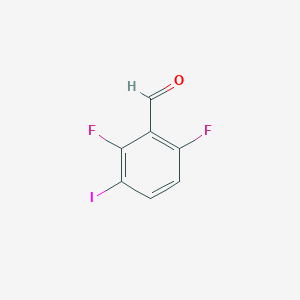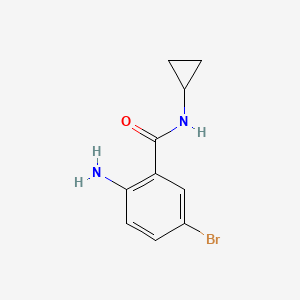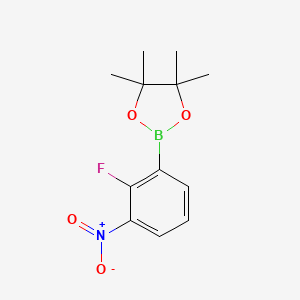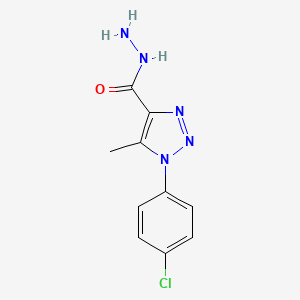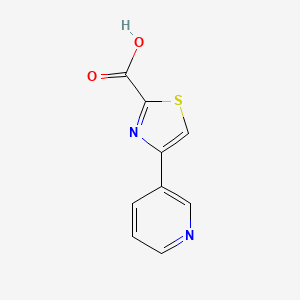
(2-Chlorobenzyl)cyanamide
Descripción general
Descripción
“(2-Chlorobenzyl)cyanamide” is a chemical compound with the molecular formula C8H7ClN2 . It has a molar mass of 166.61 g/mol.
Synthesis Analysis
The synthesis of cyanamides, including “(2-Chlorobenzyl)cyanamide”, has diversified significantly in recent years . Cyanamides are synthesized using non-toxic cyanation agents and cyanide sources . Both nucleophilic and electrophilic agents/systems that transfer the entire CN-group are used in the synthesis .
Molecular Structure Analysis
The molecular structure of “(2-Chlorobenzyl)cyanamide” consists of a carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms . The exact structure can be viewed using a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Cyanamides, including “(2-Chlorobenzyl)cyanamide”, are used in a variety of chemical reactions . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .
Physical And Chemical Properties Analysis
“(2-Chlorobenzyl)cyanamide” has a predicted density of 1±0.06 g/cm3 and a predicted boiling point of 266.3±42.0 °C .
Aplicaciones Científicas De Investigación
- Cyanamides have been used in cycloaddition chemistry . This involves the reaction of two unsaturated molecules (or parts of the same molecule) to produce a cyclic compound. The process is widely used in the synthesis of organic compounds.
- Aminocyanation reactions involve the addition of an amino group and a cyano group to a molecule . Cyanamides, including “(2-Chlorobenzyl)cyanamide”, can be used as a source of these groups. This reaction is useful in the synthesis of various organic compounds.
- Cyanamides can act as electrophilic cyanide-transfer agents . In this role, they can transfer a cyanide group to another molecule. This is a key step in many synthetic processes.
Cycloaddition Chemistry
Aminocyanation Reactions
Electrophilic Cyanide-Transfer Agents
Radical and Coordination Chemistry
- Cyanamides have been used in cycloaddition chemistry . This involves the reaction of two unsaturated molecules (or parts of the same molecule) to produce a cyclic compound. The process is widely used in the synthesis of organic compounds.
- Aminocyanation reactions involve the addition of an amino group and a cyano group to a molecule . Cyanamides, including “(2-Chlorobenzyl)cyanamide”, can be used as a source of these groups. This reaction is useful in the synthesis of various organic compounds.
- Cyanamides can act as electrophilic cyanide-transfer agents . In this role, they can transfer a cyanide group to another molecule. This is a key step in many synthetic processes.
- Cyanamides have unique radical and coordination chemistry . They can participate in reactions involving unpaired electrons (radicals) or form complexes with metals (coordination chemistry). This makes them useful in a variety of chemical reactions.
- Cyanamides are used in the synthesis of structurally diverse products containing the nitrile function . They can act as nucleophilic or electrophilic agents/systems that transfer the entire CN-group .
Cycloaddition Chemistry
Aminocyanation Reactions
Electrophilic Cyanide-Transfer Agents
Radical and Coordination Chemistry
Synthesis of Structurally Diverse Products
Cyanation of Benzylic Chlorides
Direcciones Futuras
The use of cyanamides, including “(2-Chlorobenzyl)cyanamide”, in synthetic chemistry has increased significantly in recent years . There is a particular emphasis on agents that exhibit lower toxicity . This suggests that the use of cyanamides will continue to expand in the future, particularly in the development of more sustainable and robust synthetic routes .
Propiedades
IUPAC Name |
(2-chlorophenyl)methylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLVNCALIGQANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorobenzyl)cyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




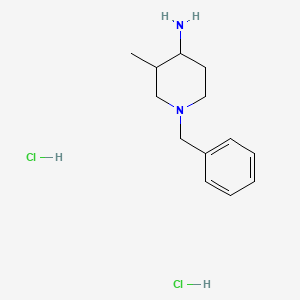
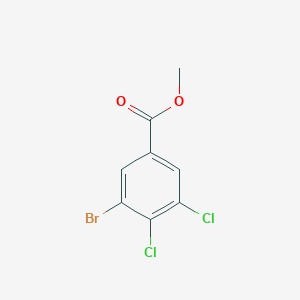
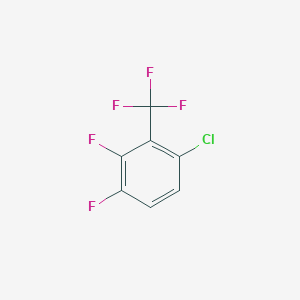


![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
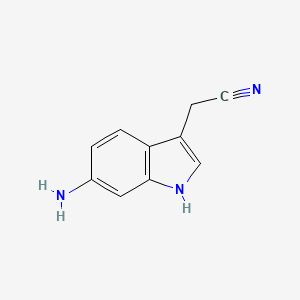
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)
